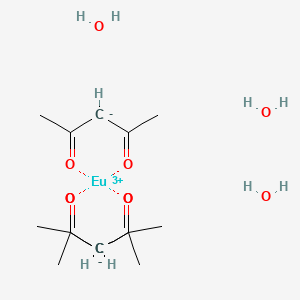
Europium(3+);pentane-2,4-dione;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Europium(3+);pentane-2,4-dione;trihydrate is a complex of europium (III) with pentane-2,4-dione . It is often used in the synthesis of luminescent materials due to the unique properties of europium .
Synthesis Analysis
The synthesis of similar europium complexes has been reported in the literature. For instance, a series of six coordinatively saturated Eu(III) and Tb(III) complexes were synthesized using three β-diketonate ligands and one judiciously substituted terpyridine derivative . Another study reported the synthesis of europium β-diketonate complexes from 3-allylpentane-2,4-dione and triethoxysilane in the presence of Speier’s catalyst .Molecular Structure Analysis
The structural characterization of similar europium complexes shows discrete nine-coordinated {LnN3O6} geometry originating from six oxygen donors of three monoanioninc β-diketonate ligands and three nitrogens from a tridentate terpyridine derivative .Chemical Reactions Analysis
The energy transfer (ET) pathways from two coordinating antennae moieties in these complexes have been elucidated using relativistic multiconfigurational methods . These calculations were based on scalar relativistic time-dependent density functional theory (SR-TDDFT) and the multireference complete active space self-consistent field (CASSCF/PT2) technique .Physical And Chemical Properties Analysis
Europium(3+);pentane-2,4-dione;trihydrate complexes are known for their luminescent properties . When excited at certain wavelengths, these complexes emit light due to the transitions of the europium ions . The emission spectra of Eu3±containing films showed bands due to the emission from the cation .Eigenschaften
IUPAC Name |
europium(3+);pentane-2,4-dione;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Eu.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;;3*1H2/q3*-1;+3;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRCMPXOCVXRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27EuO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium(3+);pentane-2,4-dione;trihydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



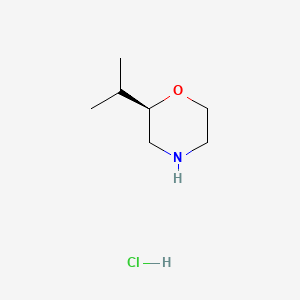


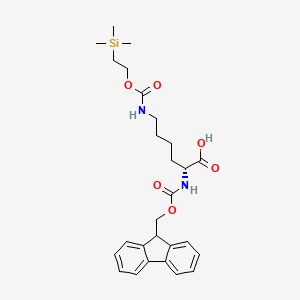

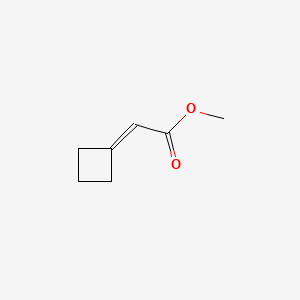

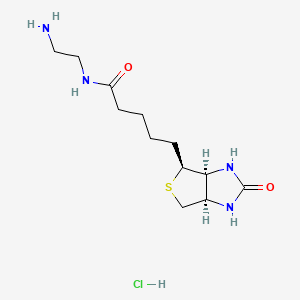

![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
![N-[4-(fluoromethoxy)phenyl]acetamide](/img/structure/B599437.png)